molecular formula C13H16N2O3 B12799173 5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione CAS No. 2152-51-4

5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione

Cat. No.: B12799173
CAS No.: 2152-51-4
M. Wt: 248.28 g/mol
InChI Key: XODRCYQSPARZSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NSC 289472 involves several steps, starting with the preparation of the key intermediate, (S)-N-(1-formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide . The synthetic route typically includes:

    Formation of the intermediate: This involves the reaction of pyrazine-2-carboxylic acid with (S)-1-amino-3-phenylpropan-2-ol under specific conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final product, NSC 289472.

Chemical Reactions Analysis

NSC 289472 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

NSC 289472 exerts its effects by inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation . This inhibition disrupts the normal function of the proteasome, leading to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the proteasome subunits and various signaling pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

NSC 289472 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib. it is unique in its specific structure and the way it interacts with the proteasome. Similar compounds include:

NSC 289472’s uniqueness lies in its specific inhibition profile and its role as a metabolite, providing insights into the metabolism and degradation of proteasome inhibitors.

Properties

CAS No.

2152-51-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H16N2O3/c1-9(16)7-13(10-5-3-2-4-6-10)8-14-12(18)15-11(13)17/h2-6,9,16H,7-8H2,1H3,(H2,14,15,17,18)

InChI Key

XODRCYQSPARZSK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CNC(=O)NC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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